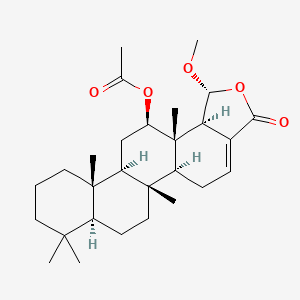

12-epi-19-O-methylscalarin

Description

Contextualization of 12-epi-19-O-methylscalarin within Marine Sesterterpenoid Chemistry

Sesterterpenoids are a class of terpenoid compounds characterized by a 25-carbon skeleton. mdpi.com While found in a variety of organisms, a significant and structurally unique subgroup, the scalarane sesterterpenoids, are almost exclusively isolated from marine sources. mdpi.comwiley.com These compounds are primarily produced by marine sponges, particularly those of the order Dictyoceratida, and have also been found in nudibranchs that often prey on these sponges. wiley.comnih.gov

The fundamental structure of a scalarane features a distinctive 6/6/6/6 tetracyclic carbon framework, with many derivatives possessing an additional fifth heterocyclic ring. mdpi.com The first compound of this class to be identified was scalarin (B1259260), isolated in 1972 from the sponge Scalarispongia scalaris (formerly Cacospongia scalaris). wiley.com Since this discovery, over 200 scalarane derivatives have been reported, distinguished by variations in oxidation patterns and functional groups. mdpi.com

This compound belongs to this scalarane family. It is structurally derived from the parent compound 12-epi-scalarin (B1248673), in which the hydroxyl group at position 19 is substituted by a methoxy (B1213986) group. smolecule.comebi.ac.uk This natural product has been isolated from marine sponges, including the Hyattella species. smolecule.comebi.ac.uk A closely related analogue, 12-O-deacetyl-12-epi-19-O-methylscalarin, has been isolated from a Bornean marine sponge of the genus Spongia. acgpubs.orgresearchgate.netacgpubs.org The subtle differences in these molecular structures can lead to significant variations in their biological activity profiles. smolecule.com

| Property | Data |

| Compound Name | This compound |

| Chemical Class | Scalarane Sesterterpenoid |

| Molecular Formula | C₂₇H₄₂O₄ |

| Molecular Weight | 458.63 g/mol |

| Natural Source | Hyattella sp. (marine sponge) |

| Parent Compound | 12-epi-scalarin |

| Interactive Data Table: Properties of this compound. |

Scholarly Significance and Emerging Research Trajectories of this compound

The scholarly interest in the scalarane class of sesterterpenoids is largely fueled by their diverse and potent biological activities. wiley.com These compounds are believed to function as chemical defense agents for their host organisms, exhibiting a wide spectrum of effects including cytotoxic, antimicrobial, anti-inflammatory, and antifeedant properties. mdpi.comacs.org This broad bioactivity has positioned them as promising lead compounds in the development of new therapeutic agents. mdpi.com

Research into this compound and its analogues has uncovered several areas of significant biological potential. Studies have indicated that this compound possesses antimicrobial properties, showing activity against bacteria such as Bacillus subtilis and Escherichia coli, as well as antioxidant potential as a free-radical scavenger. smolecule.com

Furthermore, its deacetylated analogue, 12-O-deacetyl-12-epi-19-O-methylscalarin, has demonstrated potent biological effects. Research has shown it exhibits strong cytotoxic activity against adult T-cell leukemia (S1T) cells, with a reported IC₅₀ value of 2.31 µg/mL. nih.govresearchgate.netacgpubs.orgresearchgate.net This highlights its potential as a candidate for anticancer research. rsc.org

A significant and emerging research trajectory for this molecular scaffold involves its interaction with nuclear receptors. Specifically, 12-O-deacetyl-12-epi-19-O-methylscalarin has been identified as an antagonist of the farnesoid X receptor (FXR). nih.gov FXR is a key regulator of bile acid and lipid homeostasis, making it a promising drug target for metabolic conditions like hypercholesterolemia. nih.govnih.gov The ability of this scalarane derivative to modulate FXR transactivation points toward a promising avenue for further investigation into treatments for metabolic diseases. nih.gov Future research is likely to focus on elucidating the precise mechanisms of action and exploring the structure-activity relationships that govern these potent biological effects.

| Compound | Biological Activity | Target/Assay | Finding | Reference(s) |

| This compound | Antimicrobial | Bacillus subtilis, Escherichia coli | Demonstrates significant antibacterial activity. | smolecule.com |

| This compound | Antioxidant | Free radical scavenging assays | Shows potential as a free radical scavenger. | smolecule.com |

| 12-O-deacetyl-12-epi-19-O-methylscalarin | Cytotoxicity | Adult T-cell leukemia (S1T) cells | Exhibits strong cytotoxic activity (IC₅₀ = 2.31 µg/mL). | nih.govacgpubs.org |

| 12-O-deacetyl-12-epi-19-O-methylscalarin | FXR Antagonism | FXR transactivation assay | Antagonizes farnesoid X receptor (FXR) activity. | nih.gov |

| Interactive Data Table: Reported Biological Activities. |

Structure

3D Structure

Properties

Molecular Formula |

C28H42O5 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

[(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1-methoxy-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate |

InChI |

InChI=1S/C28H42O5/c1-16(29)32-21-15-20-26(4)13-8-12-25(2,3)18(26)11-14-27(20,5)19-10-9-17-22(28(19,21)6)24(31-7)33-23(17)30/h9,18-22,24H,8,10-15H2,1-7H3/t18-,19-,20+,21+,22+,24+,26-,27-,28+/m0/s1 |

InChI Key |

UZTVCYOWDJHTOU-QLFGBWBRSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OC(=O)C5=CC4)OC)C)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OC(=O)C5=CC4)OC)C)C)(C)C)C |

Origin of Product |

United States |

Bioprospecting and Isolation Methodologies for 12 Epi 19 O Methylscalarin

Marine Organisms as Natural Sources

The primary sources of 12-epi-19-O-methylscalarin and structurally related scalarane sesterterpenoids are marine sponges, particularly those belonging to the order Dictyoceratida. nih.govgriffith.edu.au This order has proven to be a particularly rich warehouse of novel secondary metabolites. nih.govgriffith.edu.au

Scientific investigations have successfully isolated this compound from marine sponges of the genus Hyattella. smolecule.comzfin.org The genus Spongia is also a well-documented producer of closely related scalarane sesterterpenoids, such as 12-O-deacetyl-12-epi-19-O-methylscalarin. nih.govresearchgate.netacgpubs.org Both Hyattella and Spongia belong to the family Spongiidae within the order Dictyoceratida. nih.govmbai.org.in

The broader class of scalarane sesterterpenoids has been identified in several other genera within the Dictyoceratida order, indicating a wide distribution of the biosynthetic pathways for these compounds. These genera include Dysidea, Hyrtios, Scalarispongia, and Cacospongia. mdpi.commdpi.comresearchgate.netnih.govrsc.org

The discovery of this compound and its analogs is closely linked to the geographical location and biodiversity of marine ecosystems. For instance, a Spongia species yielding a related compound was collected from Mengalum Island in Sabah, Malaysia. acgpubs.org Sponges of the genus Hyattella collected off the coast of Soheuksan-do, Korea, have also been identified as a source of related scalarane metabolites. ebi.ac.uk

A review of marine natural products from the order Dictyoceratida highlights several key geographical regions as hotspots for discovery, including the waters of Korea, Japan, Australia, China, Papua New Guinea, and Indonesia. griffith.edu.au The Philippines has also emerged as a significant location, with various scalarane sesterterpenoids being isolated from Hyrtios, Dysidea, and Spongia species collected in its marine territories. mdpi.commdpi.come-opr.org The rich biodiversity in areas such as the southern coast of India further presents opportunities for discovering new species of productive genera like Hyattella. mbai.org.in This pattern underscores a biodiversity-driven approach to natural product discovery, where exploring diverse marine habitats increases the likelihood of finding novel chemical entities.

Advanced Chromatographic Separation Techniques

The isolation of this compound from its natural sponge source is a multi-step process that relies on advanced extraction and chromatographic techniques to separate the target compound from a complex mixture of other metabolites.

The initial step involves extracting the organic compounds from the sponge tissue. A common procedure is the maceration of the fresh, frozen, or freeze-dried sponge material at room temperature using a polar organic solvent, most frequently methanol (B129727) (MeOH). researchgate.netacgpubs.org Often, a combination of solvents like methanol and dichloromethane (B109758) (CH2Cl2) is used to ensure a comprehensive extraction of metabolites with varying polarities. mdpi.comnih.gov

Following extraction, the resulting crude extract is concentrated and subjected to solvent partitioning to achieve a preliminary separation based on polarity. A widely used strategy is to partition the extract between an aqueous phase and a less polar organic solvent such as n-butanol or ethyl acetate (B1210297) (EtOAc). researchgate.netmdpi.comnih.gov To further refine the separation, a subsequent partitioning step is often performed, for example, between n-hexane and 15% aqueous methanol. mdpi.comresearchgate.netnih.gov This step effectively separates nonpolar lipids (in the hexane (B92381) phase) from moderately polar compounds like sesterterpenoids (in the aqueous methanol phase).

The enriched fractions obtained from solvent partitioning undergo a series of high-resolution chromatographic purifications. Column chromatography is a fundamental technique in this stage. Researchers frequently use normal-phase silica (B1680970) gel columns with a gradient elution system of increasing polarity, such as a hexane-ethyl acetate mixture, to separate the fraction into multiple sub-fractions. acgpubs.org

For more challenging separations, reversed-phase column chromatography (e.g., using a C18 stationary phase) with solvents like methanol-water mixtures is employed. mdpi.come-opr.org The final purification to yield the pure compound often relies on techniques with higher resolution. Preparative thin-layer chromatography (TLC) is a valuable method for isolating specific compounds from a complex sub-fraction. acgpubs.org For example, the related compound 12-O-deacetyl-12-epi-19-O-methylscalarin was purified using preparative TLC with a chloroform-ethyl acetate solvent system. acgpubs.org In many modern isolation workflows, High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns, is the preferred method for the final purification step due to its high efficiency and resolution. e-opr.org

The table below summarizes the isolation methodologies applied to different sponge genera that produce scalarane sesterterpenoids.

Summary of Isolation Methodologies for Scalarane Sesterterpenoids

| Sponge Genus | Extraction Solvents | Partitioning Solvents | Chromatographic Methods | Source |

|---|---|---|---|---|

| Spongia sp. | Methanol (MeOH) | Ethyl Acetate (EtOAc) / Water (H₂O) | Silica Gel Column Chromatography, Preparative TLC | acgpubs.org |

| Hyrtios sp. | Not Specified | Not Specified | C18 Reversed-Phase Column Chromatography, HPLC | e-opr.org |

| Dysidea sp. | MeOH / Dichloromethane (CH₂Cl₂) | n-Butanol / H₂O; n-Hexane / 15% aq. MeOH | C18 Flash Column Chromatography | mdpi.com |

| Scalarispongia sp. | Not Specified | n-Butanol / H₂O; n-Hexane / 15% aq. MeOH | Column Chromatography, HPLC | researchgate.net |

Comprehensive Structural Elucidation and Stereochemical Assignment of 12 Epi 19 O Methylscalarin

Comparative Structural Analysis with Related Scalarane Analogues

The scalarane sesterterpenoids are a large family of marine natural products characterized by a conserved 6/6/6/6 tetracyclic or a 6/6/6/6/5 pentacyclic fused ring system. researchgate.netuv.es This rigid carbon framework, featuring all-trans-fused cyclohexane (B81311) rings (A-D), serves as a scaffold for extensive structural diversification. nih.govresearchgate.net The variations primarily arise from different oxidation states and functionalization patterns, particularly at positions C-12, C-16, and the side chain connected at C-17 and C-18. uv.esnih.gov 12-epi-19-O-methylscalarin serves as an excellent example for illustrating these structural nuances when compared with its analogues.

The structure of this compound, isolated from a Spongia sp., features the characteristic scalarane skeleton with a methoxy (B1213986) group at C-19 and an equatorial hydroxyl group at C-12 (an epi configuration). mdpi.com A comparative analysis with other co-isolated or structurally similar scalaranes highlights the key points of structural divergence within this class of compounds.

A study on a Bornean sponge of the genus Spongia led to the isolation of 12-O-deacetyl-12-epi-19-O-methylscalarin (referred to as compound 3 in the study) alongside scalarolide acetate (B1210297) (1 ) and scalarolide (2 ). acgpubs.orgacgpubs.org A comparison of their structures reveals significant differences. Scalarolide acetate possesses a 12α-acetoxy group (axial) and a 19-olide (a γ-lactone ring involving C-19). acgpubs.orgresearchgate.net In contrast, this compound has a 12β-hydroxy group (equatorial) and a methoxy group at C-19 instead of being part of a lactone ring. mdpi.comacgpubs.org The stereochemistry at C-12 has a discernible effect on the NMR signal of H-12; a smaller coupling constant is typically observed for the equatorial proton in 12β-substituted (epi) scalaranes compared to the axial proton in their 12α-counterparts. acgpubs.org

Further comparisons can be made with analogues isolated from a Korean Spongia sp. mdpi.com For instance, 12-epi-scalarin (B1248673) differs by having a hydroxyl group at C-19 instead of the methoxy group found in this compound. Another analogue, 12-O-deacetyl-12-epi-19-deoxyscalarin , lacks any substitution at C-19. mdpi.com More complex variations are seen in 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin and 12-O-deacetyl-12-epi-19-deoxy-22-hydroxyscalarin , which introduce a hydroxyl group at different positions on the alkyl side chain. mdpi.com

The diversity extends beyond simple substituent changes to fundamental alterations of the D-ring and the attached side chain. Scalaradial , for example, is a well-known analogue that features a γ-hydroxy-α,β-unsaturated dialdehyde (B1249045) system, which is chemically distinct from the lactone or ether functionalities seen in the previously mentioned compounds. uv.es Another level of complexity is introduced in nitrogen-bearing scalaranes, such as the scalimides , which incorporate a β-alanine unit to form a nitrogenous E-ring, a feature absent in this compound. researchgate.netnih.gov

This comparative analysis underscores how a common molecular scaffold gives rise to a vast array of natural products through variations in stereochemistry and the identity and position of functional groups.

Table 1: Comparative Structural Features of this compound and Related Analogues

| Compound Name | Key Feature at C-12 | Key Feature at C-19 | Other Distinguishing Features | Reference |

|---|---|---|---|---|

| This compound | β-OH (equatorial) | -OCH₃ | α,β-unsaturated γ-lactone (C-18/C-16) | mdpi.com |

| Scalarolide acetate | α-OAc (axial) | Part of 19-olide | γ-lactone ring involves C-19 | acgpubs.orgacgpubs.org |

| Scalarolide | α-OH (axial) | Part of 19-olide | γ-lactone ring involves C-19 | acgpubs.orgacgpubs.org |

| 12-epi-scalarin | β-OH (equatorial) | -OH | α,β-unsaturated γ-lactone (C-18/C-16) | mdpi.com |

| 12-O-deacetyl-12-epi-19-deoxyscalarin | β-OH (equatorial) | -H | α,β-unsaturated γ-lactone (C-18/C-16) | mdpi.com |

| Scalaradial | -OAc | -CHO | Dialdehyde functionality (C-17, C-18) | uv.es |

| Scalimide A | β-OH (equatorial) | -H | Nitrogenous E-ring (β-alanine derived) | researchgate.net |

Synthetic Methodologies and Chemical Modifications of 12 Epi 19 O Methylscalarin

Total Chemical Synthesis Strategies for the Scalarane Sesterterpenoid Skeleton

The scalarane sesterterpenoids are characterized by a complex polycyclic framework featuring four fused six-membered rings (A/B/C/D) and numerous stereocenters. researchgate.netacgpubs.org The development of total synthesis strategies is crucial not only for providing access to these compounds for biological study but also for confirming their structures and enabling the creation of novel analogues.

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. youtube.com For the scalarane skeleton, the primary challenges are the construction of the polycyclic backbone with its trans-fused ring junctions and the stereocontrolled installation of various functional groups. researchgate.netmdpi.com

Pioneering synthetic strategies have identified several key approaches. mdpi.com One common retrosynthetic disconnection involves breaking down the tetracyclic core into more manageable bi- or tricyclic intermediates. Early and successful syntheses often utilized diterpenic precursors like (-)-sclareol or ent-isocopalic compounds. mdpi.comnih.govacs.org The assembly of the final rings frequently employs powerful chemical reactions. For instance, strategies have been developed that use a Diels-Alder cycloaddition to form the D-ring or an intramolecular Heck reaction starting from a tricyclic cheilanthane intermediate. mdpi.com A significant hurdle in many syntheses is the introduction of oxygen functionality at the C-12 position, which is often crucial for the biological activity of many scalarane natural products. mdpi.com

| Synthetic Strategy | Key Precursor/Intermediate | Key Reaction(s) | Reference |

| D-Ring Cycloaddition | ent-Isocopalic compounds | Diels-Alder Reaction | mdpi.com |

| Intramolecular Cyclization | Tricyclic cheilanthanes | Heck Reaction | mdpi.com |

| Annulation Strategy | (-)-Sclareol | Intramolecular Michael Addition, Aldol (B89426) Condensation | mdpi.com |

Achieving the correct stereochemistry across the multiple chiral centers of the scalarane core is a paramount challenge. The trans-fused nature of the A/B/C/D ring system demands high levels of stereocontrol in the ring-forming reactions. researchgate.net

A notable success in this area is the synthesis of the related natural product 16-deacetoxy-12-epi-scalarafuranacetate, which was achieved in 18 linear steps with a high degree of stereoselectivity starting from the readily available chiral building block (-)-sclareol. nih.govacs.org This synthesis demonstrates the feasibility of constructing the complex core with precise stereochemical control. Another approach describes building the tetracyclic lactone framework through an addition strategy that incorporates an intramolecular Michael addition followed by an intramolecular aldol condensation as the key steps for ring formation. mdpi.com The final structure and, crucially, the stereochemistry of the synthesized compounds in such routes are rigorously confirmed using techniques like X-ray crystallography. mdpi.com The development of diastereoselective polycyclization reactions continues to be an active area of research to improve the efficiency of constructing these complex terpenoid motifs. nih.gov

Semi-Synthesis and Targeted Derivatization of 12-epi-19-O-methylscalarin

Semi-synthesis, which involves the chemical modification of natural products, is a powerful tool for generating analogues for biological evaluation. This approach leverages the complex scaffold provided by nature to rapidly create a library of related compounds. nih.gov

This compound itself has been isolated from marine sponges of the Hyattella and Spongia genera. smolecule.comnih.gov A closely related bioactive analogue, 12-O-deacetyl-12-epi-19-O-methylscalarin , has been isolated from the Bornean sponge Spongia sp. researchgate.netacgpubs.orgnih.gov This deacetylated analogue demonstrated strong cytotoxic activity against adult T-cell leukemia (S1T) cells. researchgate.netnih.gov

The semi-synthetic derivatization of abundant scalarane sesterterpenoids, such as heteronemin (B1258807), has been a fruitful strategy for producing new bioactive analogues. nih.govresearchgate.net By applying a series of chemical transformations to the natural product scaffold, researchers have generated derivatives with improved potency and selectivity. These modifications can include acetylation, deacetylation, oxidation, reduction, and methylation, leading to a diverse range of new chemical entities for biological screening. nih.gov For example, semi-synthesis has been used to prepare 12-epi-scalaradial (B1259549) from other natural pentacyclic scalaranes. uv.es This highlights a common strategy: isolating a plentiful natural product and using it as a starting material to access rarer or novel analogues.

| Analogue of this compound | Source/Method | Reported Biological Activity | Reference(s) |

| 12-O-deacetyl-12-epi-19-O-methylscalarin | Isolated from Spongia sp. | Strong cytotoxicity against S1T cells | researchgate.net, nih.gov, acgpubs.org |

| 12-epi-scalaradial | Semi-synthesis from pentacyclic scalaranes | Antimicrobial, Anti-inflammatory | uv.es |

| Heteronemin Derivatives | Semi-synthesis from heteronemin | Antimicrobial, Cytotoxic | nih.gov |

Chemo-selectivity—the ability to react with one functional group in the presence of others—is critical when modifying a complex molecule like this compound. The scaffold contains multiple reactive sites, including ester and methoxy (B1213986) groups. smolecule.com Targeted transformations allow for precise structural changes to probe structure-activity relationships.

Examples of chemo-selective reactions that can be performed on the scalarane scaffold include:

Hydrolysis: The acetate (B1210297) ester at C-12 or the methoxy group at C-19 can be selectively hydrolyzed under acidic or basic conditions to yield the corresponding alcohols. smolecule.com The preparation of 12-O-deacetyl-12-epi-19-O-methylscalarin is a prime example of such a transformation occurring in nature. researchgate.net

Oxidation and Reduction: Carbonyl functionalities within the scalarane structure can be selectively reduced to alcohols, or alcohol groups can be oxidized to ketones or aldehydes, depending on the reagents and conditions employed. smolecule.com

Methylation: Hydroxyl groups can be converted to methyl ethers, as seen in the semi-synthesis of analogues of heteronemin. nih.gov

These transformations are fundamental to derivatization campaigns aimed at optimizing the biological activity of the lead natural product. mdpi.com

Explorations into Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions, which are advantageous for complex molecule synthesis. numberanalytics.com Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the precision of enzymatic catalysis. numberanalytics.comnih.gov

While specific examples of biocatalytic synthesis for this compound are not extensively documented, the principles are highly applicable. The biosynthesis of sesterterpenoids in nature involves enzymes known as terpene cyclases, which construct the polycyclic core from a linear precursor, geranylfarnesyl pyrophosphate (GFPP). researchgate.net Harnessing these cyclases or engineering them could provide a direct biocatalytic route to the scalarane skeleton.

Furthermore, enzymes like cytochrome P450s, which perform hydroxylation reactions, could be used to selectively introduce oxygen functional groups onto the scaffold, addressing one of the major challenges in chemical synthesis. numberanalytics.com Other enzymes, such as lipases for selective acetylation or deacetylation, and glycosyltransferases for adding sugar moieties, represent a toolbox for modifying the scalarane core in a highly specific manner. numberanalytics.com These chemoenzymatic approaches hold promise for creating novel derivatives that are difficult to access through purely chemical methods, potentially leading to compounds with enhanced therapeutic properties. nih.gov

Enzymatic Approaches for Terpenoid Modifications

The structural diversity of terpenoids, including scalarane sesterterpenoids like this compound, is greatly expanded in nature through the action of tailoring enzymes. After the core carbon skeleton is assembled by a terpene synthase, a suite of enzymes can introduce a variety of functional groups, leading to a vast array of specialized metabolites. While specific enzymatic studies on this compound are not extensively documented, the principles of terpenoid modification provide a clear framework for how its unique structure is likely achieved.

Key enzymatic modifications in terpenoid biosynthesis include oxidations, methylations, acetylations, and glycosylations. Cytochrome P450 monooxygenases (P450s) are particularly crucial, catalyzing a wide range of regio- and stereospecific oxidation reactions, such as hydroxylation, epoxidation, and the formation of carbonyl or carboxyl groups. researchgate.netfrontiersin.org In many fungal and plant biosynthetic gene clusters, P450 genes are found alongside terpene synthase genes, indicating a coordinated functional relationship where the P450 modifies the initial hydrocarbon scaffold. acs.orgrsc.orgchemrxiv.org For instance, the sesterterpenoid sesterfisherol is produced by a synthase and subsequently oxidized by a dedicated P450 monooxygenase to form sesterfisheric acid. acs.org

The formation of this compound from a precursor like 12-epi-scalarin (B1248673) would necessitate at least two specific enzymatic steps: the introduction of an epi-configuration at the C-12 position and methylation of the C-19 hydroxyl group. The stereochemical arrangement at C-12 is established during the cyclization cascade by the terpene synthase or modified by a subsequent epimerase. The defining methoxy group at C-19 is installed by an O-methyltransferase (OMT), which transfers a methyl group from a donor like S-adenosyl methionine (SAM) to the hydroxyl group. Such modifications are essential for diversifying the bioactivity of the parent molecule. Semisynthetic modifications of related scalaranes have shown that changes at positions like C-12 and C-16 significantly influence their biological potential. researchgate.net

| Enzyme Class | Reaction Catalyzed | Potential Role in Scalarane Biosynthesis | Example |

|---|---|---|---|

| Cytochrome P450s (CYPs) | Hydroxylation, Oxidation | Introduction of hydroxyl groups on the scalarane backbone (e.g., at C-12, C-16, C-19) prior to further modification. frontiersin.orguv.es | Oxidation of sesterfisherol by NfP450. acs.org |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups | Formation of the characteristic 19-O-methyl group in this compound. | Common in flavonoid and alkaloid biosynthesis. |

| Acetyltransferases (ATs) | Acetylation of hydroxyl groups | Addition of acetyl groups, a common feature in many bioactive scalaranes (e.g., at C-12). uv.es | Formation of 12-O-acetylscalarin derivatives. |

| Glycosyltransferases (GTs) | Addition of sugar moieties | While not present in this compound, glycosylation is a known diversification strategy for other sesterterpenoids. rsc.org | Identification of glycosyltransferase gene clusters in fungi producing sesterterpenoids. rsc.org |

Potential for Biosynthetic Pathway Elucidation and Engineering

The complete biosynthetic pathway of scalarane sesterterpenoids, including this compound, remains largely uncharacterized, presenting a significant opportunity for scientific discovery. wiley.comnih.gov The general pathway begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net These are condensed by a prenyltransferase to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). researchgate.netresearchgate.netwikipedia.org The crucial step is the cyclization of GFPP by a specific terpene cyclase (TC), also known as a terpene synthase (TS), to form the characteristic 6/6/6/6 tetracyclic scalarane skeleton. uv.eswiley.com

Elucidating this pathway involves identifying the specific genes that encode the geranylfarnesyl pyrophosphate synthase (GFPPS) and the scalarane-specific terpene synthase. Genome mining of the source organisms, primarily marine sponges of the order Dictyoceratida or their associated microbes, is a powerful strategy for this purpose. rsc.orgwiley.comnih.gov While searches of sponge genomic data have identified various prenyltransferases, analogues to known terpene cyclases are often absent, suggesting that sponges may utilize a unique, convergently evolved class of these enzymes. nih.gov Once a candidate gene for the scalarane synthase is found, its function can be confirmed through heterologous expression in a microbial host like Escherichia coli or Aspergillus oryzae. acs.orgpnas.orgresearchgate.net Subsequent identification of tailoring enzymes, such as the P450s and methyltransferases responsible for the final structure of this compound, would complete the picture.

The identification of these genes opens the door to metabolic engineering for the sustainable production of this compound and other valuable scalaranes. Microbial hosts such as E. coli and yeast are frequently engineered for terpenoid production due to their fast growth and well-established genetic tools. google.comnih.gov Engineering strategies typically involve:

Introducing the Biosynthetic Genes: Expressing the identified scalarane synthase and necessary tailoring enzymes (e.g., P450s, OMTs) in the host. chemrxiv.org

Enhancing Precursor Supply: Overexpressing key enzymes in the host's native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to increase the pool of IPP and DMAPP available for the heterologous pathway. google.com

Pathway Optimization: Fine-tuning the expression levels of the biosynthetic genes and optimizing fermentation conditions to maximize yield and minimize the formation of unwanted byproducts. frontiersin.orgdntb.gov.ua

This synthetic biology approach circumvents the challenges of isolating compounds from natural sources, which are often low-yielding and ecologically disruptive, and enables the production of novel, non-natural derivatives for further study. chemrxiv.org

| Enzyme/Pathway Component | Function | Engineering Strategy |

|---|---|---|

| Geranylfarnesyl Pyrophosphate Synthase (GFPPS) | Synthesizes the linear C25 precursor GFPP. researchgate.net | Heterologous expression in the production host. |

| Scalarane Synthase (TS/TC) | Cyclizes GFPP to form the core scalarane skeleton. wiley.com | Identification via genome mining and heterologous expression. |

| Cytochrome P450 System | Catalyzes specific oxidations on the scaffold. researchgate.net | Co-expression with the terpene synthase; may require a partner P450 reductase. |

| O-Methyltransferase (OMT) | Adds the methyl group at C-19. | Identification and co-expression with other pathway genes. |

| Mevalonate (MVA) or MEP Pathway | Produces universal C5 precursors (IPP/DMAPP). google.com | Upregulation of rate-limiting enzymes (e.g., HMGR, DXS) in the host to boost precursor flux. |

Pharmacological Investigations and Mechanistic Insights of 12 Epi 19 O Methylscalarin

Research into Antimicrobial Activities

Scalarane sesterterpenoids are a class of marine natural products frequently investigated for their antimicrobial properties. rsc.orgmdpi.com Research into 12-epi-19-O-methylscalarin has included assessments of its effects against a range of bacterial and fungal pathogens.

Spectrum of Activity Against Bacterial Pathogens (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Micrococcus luteus)

Investigations into the antibacterial potential of this compound have yielded varied results. While some reports suggest it demonstrates significant antibacterial activity against certain strains like Bacillus subtilis and Escherichia coli, quantitative assessments indicate limited efficacy. smolecule.com

Data from minimum inhibitory concentration (MIC) assays, a standard measure of antimicrobial effectiveness, show that this compound has a high MIC value against several key bacterial pathogens. The MIC for Bacillus subtilis, Escherichia coli, Micrococcus luteus, and Staphylococcus aureus was found to be greater than 100.0 µg/mL. Typically, such high values are indicative of weak or insignificant antibacterial action. In contrast, other scalarane sesterterpenoids have demonstrated potent activity against Gram-positive bacteria, including Bacillus subtilis and Micrococcus luteus. e-opr.org

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacterial Pathogens

| Bacterial Pathogen | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | Positive | > 100.0 |

| Escherichia coli | Negative | > 100.0 |

| Staphylococcus aureus | Positive | > 100.0 |

| Micrococcus luteus | Positive | > 100.0 |

Exploration of Antifungal Efficacy

While the broader class of scalarane sesterterpenoids has been evaluated for a wide range of bioactivities, including antifungal effects, specific data on the antifungal efficacy of this compound is not extensively documented in current scientific literature. uv.es Further targeted studies are required to determine if this compound possesses any significant activity against fungal pathogens.

Anti-inflammatory Research Perspectives

The anti-inflammatory potential of scalarane sesterterpenoids is a significant area of research, with many compounds in this class showing promising activity. rsc.orgresearchgate.net this compound has been identified as having potential anti-inflammatory effects, which are being explored through various mechanistic studies. smolecule.com

Modulatory Effects on Inflammatory Mediators and Pathways

The anti-inflammatory action of natural compounds is often achieved by modulating key inflammatory mediators and signaling pathways. For the scalarane class, mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory responses in immune cells. tandfonline.com For instance, some related scalarane compounds have been shown to reduce the generation of superoxide (B77818) anions and inhibit the release of elastase from neutrophils, both of which are critical processes in the inflammatory cascade. researchgate.net While this compound is noted for its anti-inflammatory properties, detailed investigations into which specific mediators and pathways it directly modulates are still needed to fully understand its mechanism of action. smolecule.com

Inhibition of Osteoclastogenesis Mechanisms

A notable aspect of the anti-inflammatory research on this compound is its potential role in bone metabolism. smolecule.com Research indicates that the compound may inhibit the formation of multinuclear osteoclasts. smolecule.comnih.gov Osteoclasts are specialized cells responsible for bone resorption, and their overactivity is a hallmark of inflammatory bone diseases like osteoporosis and rheumatoid arthritis. The differentiation and function of osteoclasts are tightly regulated by complex signaling pathways. The inhibition of osteoclast formation suggests that this compound could interfere with these signaling cascades, thereby offering a potential therapeutic avenue for treating pathological bone loss.

Assessment of Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. tandfonline.com Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway. mdpi.com

Within the scalarane sesterterpenoid class, there is strong evidence for NF-κB modulation. For example, the related compound heteronemin (B1258807) is a known modulator of the TNFα-induced NF-κB pathway. researchgate.net Other scalaranes have been shown to suppress the expression of inflammatory proteins by targeting components of the NF-κB signaling cascade. tandfonline.comresearchgate.net Furthermore, a review that included the related compound 12-O-deacetyl-12-epi-19-O-methylscalarin discussed the inhibition of NF-κB activity by various natural products. frontiersin.org This suggests that a likely mechanism for the anti-inflammatory effects of this compound involves the modulation of the NF-κB pathway, although direct experimental evidence for this specific compound is pending.

Antioxidant Research

The potential of this compound to counteract oxidative processes has been noted in scientific literature. This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS).

This compound has been identified as having potential as a free radical scavenger, which suggests it may play a role in mitigating oxidative stress. smolecule.com Free radical scavenging is the process by which a compound neutralizes highly reactive molecules, thereby preventing cellular damage. The antioxidant potential of natural products is often evaluated through various in vitro assays designed to measure their ability to scavenge specific free radicals.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of an antioxidant to donate an electron and decolorize the DPPH solution. tubitak.gov.trencyclopedia.pubbioline.org.br Other assays, such as the ferric reducing antioxidant power (FRAP) assay, assess the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the antioxidant compound. nih.gov While the potential of this compound as a free radical scavenger is recognized, detailed reports on its performance in these specific assays are an area for further investigation.

Beyond direct scavenging, studies suggest that this compound may modulate cellular signaling pathways related to oxidative stress. smolecule.com Cellular oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant defense systems. mdpi.com This imbalance can lead to damage of vital biomolecules, including lipids, proteins, and DNA. mdpi.com

Cells respond to oxidative stress by upregulating protective mechanisms, often involving transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov When activated, Nrf2 promotes the expression of a suite of antioxidant and detoxification genes that help restore redox homeostasis. nih.govoncotarget.com The ability of this compound to modulate these pathways suggests it could potentially enhance the cell's intrinsic defenses against oxidative damage, although the precise mechanisms and target proteins involved require more detailed elucidation. smolecule.com

Cytotoxic and Anticancer Research

The cytotoxic potential of scalarane sesterterpenoids has been a significant focus of research, with studies investigating their effects on various cancer cell lines.

Research into the cytotoxic properties of compounds structurally related to this compound has yielded significant findings. Specifically, a closely related analog, 12-O-deacetyl-12-epi-19-O-methylscalarin , has demonstrated strong cytotoxic activity against the Adult T-cell Leukemia (ATL) S1T cell line. acgpubs.orgresearchgate.netresearchgate.netacgpubs.org ATL is an aggressive malignancy of mature T-lymphocytes caused by the human T-cell lymphotropic virus type I (HTLV-1). frontiersin.orgnih.govamegroups.org

In a study evaluating sesterterpenoids from a Bornean sponge of the genus Spongia, 12-O-deacetyl-12-epi-19-O-methylscalarin was found to be a potent cytotoxic agent against S1T cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 2.31 µg/mL. acgpubs.org This indicates a high degree of potency against this specific neoplastic cell line.

In Vitro Cytotoxicity of 12-O-deacetyl-12-epi-19-O-methylscalarin

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| 12-O-deacetyl-12-epi-19-O-methylscalarin | S1T | Adult T-cell Leukemia (ATL) | 2.31 | acgpubs.org |

The exploration of how this compound and its analogs exert their anticancer effects is ongoing. Preliminary studies suggest that its biological activity may involve the modulation of cellular apoptosis. smolecule.com Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells, and its induction is a key mechanism for many anticancer agents. xiahepublishing.comxiahepublishing.com

Antineoplastic compounds can trigger apoptosis through various signaling cascades, often involving the regulation of pro-apoptotic and anti-apoptotic proteins. xiahepublishing.com Other potential mechanisms include causing cell cycle arrest, which prevents cancer cells from proliferating, and inhibiting pathways essential for tumor growth and survival. xiahepublishing.comnih.gov The precise molecular events through which this compound might induce such effects are a subject for future detailed investigation.

Molecular Target Identification and Signaling Pathway Analysis

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For this compound, research has pointed toward potential interactions with broad classes of proteins and has also tested for specific receptor activity.

Studies have suggested that the compound may interact with nuclear receptors, which are critical in regulating gene expression related to processes like lipid metabolism and inflammation. smolecule.com However, more specific investigations have also been conducted. In one study, 12-O-deacetyl-12-epi-19-O-methylscalarin was evaluated for its antagonistic activity against the farnesoid X-activated receptor (FXR), a nuclear receptor involved in bile acid and lipid metabolism. The compound was found to be inactive against this particular target, helping to narrow down its potential mechanisms of action. nih.gov

Furthermore, the compound's potential to modulate signaling pathways related to cellular apoptosis and oxidative stress suggests that its targets may lie within these complex networks. smolecule.com Fully elucidating these pathways and identifying the direct binding partners of this compound remains a key objective for ongoing and future pharmacological research.

Ligand-Receptor Interaction Studies with Nuclear Receptors (e.g., Farnesoid X Receptor (FXR), Liver X Receptors (LXRs))

Nuclear receptors are a class of ligand-activated transcription factors that regulate essential physiological processes, including metabolism, immunity, and cellular homeostasis. nih.govfrontiersin.org The Farnesoid X Receptor (FXR) and Liver X Receptors (LXRs) are key members of this family, acting as sensors for bile acids and oxysterols, respectively, and playing pivotal roles in lipid and glucose metabolism. wikipedia.orgnih.govnih.govub.eduoaepublish.com

Research into the effects of this compound and its close structural analogues has revealed significant interactions with FXR. A closely related compound, 12-O-deacetyl-12-epi-19-O-methylscalarin, has been identified as an antagonist of FXR transactivation. nih.gov Studies have demonstrated that this and other related scalarane sesterterpenes effectively disrupt the interaction between the FXR ligand-binding domain and a coactivator peptide, a critical step for the receptor's function. nih.gov This antagonistic activity positions these compounds as potential modulators of FXR-regulated pathways, which are implicated in various metabolic diseases. nih.gov

While LXRs share functional similarities with FXR and also form heterodimers with the Retinoid X Receptor (RXR) to control cholesterol and fatty acid metabolism, direct interaction studies of this compound with LXRα or LXRβ are not extensively documented in the current scientific literature. nih.govwikipedia.org The known antagonistic effect on FXR, however, highlights the potential for scalarane sesterterpenoids to modulate nuclear receptor signaling pathways. smolecule.comnih.gov

Table 1: FXR Antagonistic Activity of 12-epi-scalarin (B1248673) and Related Compounds

| Compound Name | Source Organism | Bioactivity | IC₅₀ (µM) | Reference |

| 12-O-deacetyl-12-epi-19-O-methylscalarin | Spongia sp. | FXR Antagonist | Not specified | nih.gov |

| 12-epi-scalarin | Spongia sp. | FXR Antagonist | Not specified | nih.gov |

| 12-O-deacetyl-12-epi-scalarin | Spongia sp. | FXR Antagonist | Not specified | nih.gov |

| Unnamed Scalarane Sesterterpene | Spongia sp. | FXR Inhibition | 2.4 | ebi.ac.uk |

| Unnamed Scalarane Sesterterpene | Spongia sp. | FXR Inhibition | 24 | ebi.ac.uk |

Investigation of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or unwanted cells, thereby maintaining tissue homeostasis. nih.gov The cell cycle is the series of events that take place in a cell leading to its division and duplication. nih.govnih.govanr.fr The interplay between cell cycle progression and apoptosis is critical, and its dysregulation is a hallmark of cancer. mdpi.com

Pharmacological studies have shown that 12-O-deacetyl-12-epi-19-O-methylscalarin, a derivative of the title compound, exhibits strong cytotoxic activities. Specifically, it has demonstrated potent growth inhibition against adult T-cell leukemia (S1T) cells. While detailed mechanistic studies specifically elucidating the induction of apoptosis or modulation of cell cycle phases by this compound are limited, its observed cytotoxicity strongly suggests interference with these fundamental cellular processes. smolecule.com

The cytotoxic effects of many natural products, including other scalarane sesterterpenoids, are often traced back to their ability to trigger apoptotic pathways or cause cell cycle arrest. mdpi.com These mechanisms can involve the activation of caspases, modulation of the Bcl-2 family of proteins, or disruption of cyclin-dependent kinases (CDKs) that govern cell cycle checkpoints. nih.govmdpi.com Therefore, the potent cytotoxic profile of the this compound scaffold points toward a mechanism of action involving the modulation of apoptosis and cell division pathways. smolecule.com

Table 2: Cytotoxic Activity of Selected Scalarane Sesterterpenoids

| Compound Name | Cell Line | Activity | IC₅₀ (µM) | Reference |

| 12-O-deacetyl-12-epi-19-O-methylscalarin | Adult T-cell Leukemia (S1T) | Strong Cytotoxicity | Not specified | N/A |

| 16-O-deacetyl-16-epi-scalarolbutenolide | Cancer cell lines | Cytotoxic | Not specified | nih.gov |

| Heteronemin | HeLa, MCF-7 | Growth Inhibition | ~25 | mdpi.com |

| 12-epi-scalaradial (B1259549) | HeLa | Cytotoxic | Not specified | mdpi.com |

Kinase Inhibition Profiling (e.g., Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2) for related compounds)

Protein kinases are crucial enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates. rsc.org Dysregulation of kinase activity is a common driver of cancer, making them important therapeutic targets. rsc.org The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases whose overexpression or mutation can lead to uncontrolled cell growth and proliferation. frontiersin.org

Direct kinase inhibition profiling data for this compound is not extensively available in the reviewed literature. However, studies on related scalarane sesterterpenoids provide insights into the potential of this chemical class to interact with kinase signaling pathways. For instance, a previous study revealed that 12-epi-scalaradial can inhibit the phosphorylation of Akt, a key downstream effector in the EGFR signaling pathway. mdpi.com This suggests an indirect modulation of the EGFR-mediated survival signal. Other marine natural products have also been identified as direct inhibitors of EGFR and HER2. frontiersin.orgresearchgate.netnih.gov

Structure Activity Relationship Sar Studies for 12 Epi 19 O Methylscalarin and Its Analogues

Influence of Stereochemical Features on Bioactivity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. For 12-epi-19-O-methylscalarin and its relatives, subtle changes in stereoconfiguration can lead to dramatic shifts in their pharmacological profiles.

Stereoisomeric Effects on Pharmacological Profiles

The orientation of substituents on the scalarane skeleton significantly influences bioactivity. For instance, the stereochemistry at the C-12 position is a critical determinant of cytotoxicity. Comparison between sesterterpenes with a 12β-acetoxy group and those with a 12α-acetoxy group reveals distinct differences in their proton-proton coupling constants in NMR spectra, indicating a direct impact on the molecule's conformation and, consequently, its biological activity. acgpubs.org While specific comparative pharmacological data for all stereoisomers of this compound are not extensively detailed, the broader class of scalaranes demonstrates this principle. For example, 12-epi-scalaradial (B1259549) has been shown to inhibit the epidermal growth factor receptor (EGFR), a mechanism potentially linked to its cytotoxicity against HeLa cells. mdpi.com

Positional and Relative Configuration Impacts (e.g., C-12 Acetoxy Isomers, 19-olide and 20-olide distinctions)

The precise positioning of functional groups and the relative configuration of stereocenters are paramount to the bioactivity of scalarane sesterterpenoids. The distinction between 12α-OAc and 12β-OAc configurations is a key factor influencing the biological profile. acgpubs.org Similarly, the arrangement of the α,β-unsaturated γ-lactone motif, whether as a 19-olide or a 20-olide, significantly alters the chemical shifts observed in NMR spectroscopy, suggesting a profound effect on the molecule's electronic and steric properties, and thus its interaction with biological targets. acgpubs.orgresearchgate.net

Studies on various scalarane analogues have highlighted the importance of these positional and configurational aspects. For example, a comparison of the cytotoxic activities of different scalarane derivatives against human cancer cell lines has shown that the presence and orientation of substituents on the D-ring and the nature of the E-ring are crucial for activity. mdpi.comresearchgate.net

Role of Key Functional Groups in Biological Potency

The bioactivity of this compound is not solely dictated by its carbon skeleton but is also heavily influenced by the presence and nature of its functional groups.

Significance of the Methoxy (B1213986) Group at C-19

The methoxy group at the C-19 position is a defining feature of this compound and is believed to play a significant role in its biological activity. smolecule.comnih.gov While direct comparisons with a hydroxyl or other functional groups at this specific position in an otherwise identical molecule are limited in the literature, the presence of an oxygenated function at C-19 is a common feature among many bioactive scalaranes. researchgate.net In some analogues, the α-configuration of the C-19 methoxy group has been established through NOESY correlations, confirming its specific spatial orientation which is critical for target binding. nih.gov The chemical reactivity of the molecule is also influenced by this methoxy group, which can undergo hydrolysis to the corresponding alcohol under certain conditions. smolecule.com

Contribution of Ester Linkages and Other Oxygenated Moieties (e.g., Acetate (B1210297) at C-12 and C-24)

Ester linkages, particularly the acetate group at C-12, are crucial for the bioactivity of many scalarane sesterterpenoids. Studies have shown that the presence and nature of ester groups can significantly impact cytotoxicity. For instance, the deacetylation of certain scalarane analogues at specific positions can lead to a reduction in their cytotoxic effects. nih.gov Conversely, the presence of acetate groups at both C-12 and C-16 in some derivatives is associated with potent antitubercular activity. buu.ac.th

The oxygenation pattern across the scalarane framework, including hydroxyl and carbonyl groups, is also a key determinant of biological response. For example, the presence of an 18-aldehyde functionality has been identified as a key feature for the anti-proliferative activity of certain scalarane sesterterpenoids. researchgate.net

Correlating Sesterterpenoid Skeleton Variations with Biological Responses

The alotane family of sesterterpenoids, which are biogenetically related to scalaranes, showcases how different skeletal arrangements can lead to a diverse array of potent bioactivities. rsc.org The development of synthetic routes to these complex skeletons opens the door for more detailed SAR studies, allowing for the systematic modification of the core structure to probe its influence on biological responses. rsc.org

Interactive Data Table: Cytotoxic Activity of Selected Scalarane Sesterterpenoids

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 12-deacetyl-12,18-diepi-scalaradial | Ovarian cancer SKOV3 | 19.4 | uv.es |

| 12-deacetyl-12,18-diepi-scalaradial | Melanoma SK-MEL | 18.6 | uv.es |

| 12-deacetyl-12,18-diepi-scalaradial | Breast cancer BT549 | 12.9 | uv.es |

| 12-epi-scalaradial | Ovarian cancer SKOV3 | 23.3 | uv.es |

| 12-epi-scalaradial | Breast cancer BT549 | 21.0 | uv.es |

| Heteronemin (B1258807) | HeLa | 24.3 - 29.9 | mdpi.com |

| Scalarolide acetate | Adult T-cell leukemia S1T | Strong | acgpubs.orgresearchgate.net |

| Scalarolide | Adult T-cell leukemia S1T | Strong | acgpubs.orgresearchgate.net |

| 12-O-deacetyl-12-epi-19-O-methylscalarin | Adult T-cell leukemia S1T | Strong | acgpubs.orgresearchgate.net |

Preclinical Research Methodologies and Translational Considerations for 12 Epi 19 O Methylscalarin Analogues

In Vitro and Cell-Based Pharmacological Assays

The initial stages of preclinical evaluation for 12-epi-19-O-methylscalarin analogues heavily rely on in vitro and cell-based assays. These assays provide the first glimpse into the biological activity of these compounds and are crucial for identifying promising candidates for further development.

Advanced Cell Culture Models for Efficacy Evaluation

Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of a tumor. nih.gov Consequently, advanced cell culture models are increasingly being employed to assess the efficacy of anticancer compounds, including marine natural products. nih.govmdpi.com

Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant model. nih.govmdpi.com These models mimic the cell-to-cell and cell-to-extracellular matrix interactions found in vivo, as well as the nutrient and oxygen gradients characteristic of solid tumors. nih.govmdpi.com For instance, studies on other marine natural products have shown that compounds can exhibit different activities in 3D cultures compared to 2D monolayers, highlighting the importance of these advanced models in predicting clinical effectiveness. nih.govmdpi.com The use of patient-derived organoids (PDOs) is a particularly promising approach, as they can recapitulate the drug responses of the original tumor with high fidelity, offering a platform for personalized medicine. frontiersin.orgfrontiersin.orgnih.gov

Co-culture systems, where cancer cells are grown with other cell types found in the tumor microenvironment, such as fibroblasts or immune cells, provide another layer of complexity. japsonline.comnih.govaip.org These systems can reveal how interactions between different cell populations influence the efficacy of a compound. japsonline.comnih.gov For example, the co-culture of marine-derived fungi has been shown to induce the production of novel bioactive compounds and enhance cytotoxic activity against cancer cells. mdpi.comfrontiersin.org

High-Throughput Screening for Target Engagement

Identifying the molecular target of a bioactive compound is a critical step in drug discovery. High-throughput screening (HTS) plays a pivotal role in this process, allowing for the rapid testing of large compound libraries against specific biological targets. labmanager.combmglabtech.com For this compound and its analogues, which have shown cytotoxic activity, a key objective is to identify the specific proteins or pathways they modulate to exert their effects.

One identified target for some scalarane sesterterpenoids is the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. a-star.edu.sg Studies have shown that compounds like 12-O-deacetyl-12-epi-19-O-methylscalarin can act as antagonists of FXR transactivation. a-star.edu.sg This was likely determined using reporter gene assays, a common HTS method where cells are engineered to produce a detectable signal (e.g., light) when a specific receptor is activated or inhibited.

Beyond known targets, target deconvolution strategies are employed to identify novel molecular interactions. a-star.edu.sgtandfonline.com Label-free methods, such as cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS), are powerful tools for identifying protein targets without the need to chemically modify the compound of interest. a-star.edu.sg These techniques are based on the principle that the binding of a small molecule to a protein can alter its stability.

In Vivo Animal Models for Therapeutic Efficacy Assessment

Following promising in vitro results, the evaluation of this compound analogues progresses to in vivo animal models to assess their therapeutic efficacy in a whole-organism context.

Rational Selection of Relevant Animal Species and Genetic Models

The choice of animal model is crucial and depends on the intended therapeutic application of the compound. Given that 12-O-deacetyl-12-epi-19-O-methylscalarin has demonstrated potent cytotoxic activity against adult T-cell leukemia cells, mouse models of leukemia are highly relevant. nih.gov These can include xenograft models, where human leukemia cells are implanted into immunodeficient mice, or genetically engineered mouse models that spontaneously develop leukemia. nih.gov

Since some scalarane sesterterpenoids are known to be FXR antagonists, animal models relevant to FXR biology are also important. nih.govnih.gov FXR-null mice, for instance, can be used to study the effects of these compounds in the absence of the target receptor, helping to confirm on-target activity and elucidate the physiological consequences of FXR inhibition. nih.govnih.govmdpi.com For studying the metabolic effects of FXR modulation, diet-induced obesity models in mice are also commonly employed. frontiersin.org The zebrafish xenograft model is emerging as a rapid and cost-effective vertebrate system for the initial in vivo screening of anticancer agents before moving to mammalian models. nih.govrsc.org

Validation of Disease Models for Compound Evaluation

The predictive value of an animal model hinges on its validation. For cancer xenograft models, this involves confirming that the model recapitulates key features of the human disease. nih.govplos.org This includes assessing the tumorigenicity rate and the doubling time of the tumor. nih.gov Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, are considered to have high clinical relevance as they better preserve the heterogeneity of the original tumor. nih.govplos.org

The response of these models to standard-of-care chemotherapeutics is often used as a benchmark for validation. plos.org For instance, a study validating a zebrafish xenograft model demonstrated that known anticancer drugs like paclitaxel (B517696) inhibited cancer cell dissemination in a dose-dependent manner. nih.gov Similarly, in studies of FXR antagonists, the model's response to known agonists and antagonists is used to confirm its utility. mdpi.comacs.org

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetic studies are typically conducted in preclinical species such as rats or mice. nih.govmdpi.com These studies involve administering the compound and then collecting blood and tissue samples at various time points to measure the concentration of the drug and its metabolites. mdpi.com This data is used to determine key pharmacokinetic parameters.

A study on the sesterterpene MHO7, derived from a marine fungus, provides a relevant example. mdpi.com After oral administration to mice, the following pharmacokinetic parameters were determined:

| Parameter | Value | Unit |

| Cmax | 1.38 | µg·mL⁻¹ |

| Tmax | 8 | h |

| t1/2 | 6.97 | h |

| AUC | 10.50 | h·µg·mL⁻¹ |

| V/F | 479.02 | L·kg⁻¹ |

| CL/F | 476.08 | L·h⁻¹·kg⁻¹ |

| MRT | 8.76 | h |

| Table: Pharmacokinetic parameters of the sesterterpene MHO7 in mice following oral administration. mdpi.com |

The study also investigated the tissue distribution of MHO7, finding the highest concentrations in the liver and fat, followed by reproductive organs. mdpi.com Such studies are crucial for understanding the in vivo disposition of this compound analogues and for predicting their behavior in humans. In silico ADME predictions are also valuable tools used in the early stages of drug discovery to estimate the pharmacokinetic properties of compounds. mdpi.comsemanticscholar.orgscienceopen.comnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Determination Strategies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental to preclinical development. alfa-chemistry.com For marine natural products like scalarin (B1259260) analogues, these studies are crucial for predicting bioavailability, efficacy, and potential drug-drug interactions. alfa-chemistry.com A combination of in vitro and in vivo strategies is employed to build a comprehensive ADME profile. pharmaron.com

In vitro ADME assays provide an early assessment of a compound's metabolic fate. These tests are often high-throughput and require minimal amounts of the compound, which is particularly advantageous when dealing with complex, synthetically challenging marine natural products. europa.eu Key in vitro assays include metabolic stability tests using liver microsomes from different species (e.g., human, rat, mouse) to identify which cytochrome P450 (CYP) enzymes are involved in metabolism. europa.eu Plasma protein binding studies are also conducted to quantify the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues. europa.eu

In vivo ADME studies are typically conducted in rodent and non-rodent animal models to understand the complete pharmacokinetic profile in a living system. researchgate.net These studies delineate how the drug is absorbed, where it is distributed in the body, how it is metabolized, and the routes and rates of its elimination. pharmaron.com This integrated approach, combining early in vitro data with later in vivo studies, allows for a more complete understanding and helps in the selection of appropriate species for toxicology testing. pharmaron.com

Table 1: Common ADME Determination Strategies for Marine Natural Product Analogues

| ADME Parameter | Methodology | Purpose | Typical Model/System |

|---|---|---|---|

| Absorption | Caco-2 Permeability Assay | To assess intestinal permeability and predict oral absorption. | In vitro Caco-2 cell monolayer |

| Distribution | Plasma Protein Binding | To determine the fraction of unbound drug available for therapeutic effect. europa.eu | In vitro equilibrium dialysis with plasma from various species |

| Tissue Distribution (QWBA) | To visualize and quantify drug distribution in various organs and tissues. pharmaron.com | In vivo rodent models using radiolabeled compounds | |

| Metabolism | Microsomal Stability Assay | To evaluate metabolic rate and identify key metabolizing enzymes (e.g., CYPs). europa.eu | In vitro liver microsomes (human, rat, mouse) |

| Metabolite Identification | To identify the chemical structures of metabolites formed. pharmaron.com | In vitro hepatocytes; in vivo plasma, urine, and feces samples |

| Excretion | Mass Balance Study | To determine the routes and extent of elimination of the drug and its metabolites. | In vivo rodent models (urine, feces, bile collection) |

Development of Quantitative Bioanalytical Methods

The reliable quantification of drug candidates and their metabolites in biological matrices (e.g., plasma, serum, tissue) is essential for pharmacokinetic, toxicokinetic, and clinical studies. cuni.czresearchgate.net For sesterterpenoids like this compound analogues, the development and validation of robust bioanalytical methods are critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technology for this purpose due to its high sensitivity, selectivity, and speed. cuni.czmdpi.com

The development process consists of several key stages. cuni.cz First, an appropriate sample preparation technique is selected, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interfering components from the biological matrix. researchgate.net Second, chromatographic conditions are optimized to achieve efficient separation of the analyte from endogenous substances. This often involves using ultra-high-performance liquid chromatography (UHPLC) with a suitable column, such as a C18 column, and a carefully selected mobile phase. mdpi.comnih.govthermofisher.com Finally, the mass spectrometer parameters are tuned for sensitive and selective detection of the target analyte, often using selected reaction monitoring (SRM). thermofisher.com

Once developed, the method must undergo rigorous validation according to regulatory guidelines to ensure its reliability. europa.eu Validation assesses key parameters including accuracy, precision, selectivity, sensitivity, linearity, recovery, and the stability of the analyte in the biological matrix under various conditions. ijpsjournal.comrrml.ro

Table 2: Key Stages in Quantitative Bioanalytical Method Development (LC-MS/MS)

| Stage | Objective | Key Considerations and Parameters |

|---|---|---|

| Method Development | Establish procedures for analyte quantification. europa.eu | Reference standards, selection of internal standard, sample clean-up (SPE, LLE), chromatographic separation (column, mobile phase), mass spectrometric detection. cuni.czresearchgate.net |

| Selectivity/Specificity | Ensure the method can differentiate the analyte from other components in the sample. ijpsjournal.com | Analysis of at least six blank matrix sources to check for interference at the analyte's retention time. ijpsjournal.com |

| Calibration Curve | Define the relationship between instrument response and analyte concentration. | A series of calibration standards are prepared; the curve must meet predefined criteria for linearity and range. |

| Accuracy & Precision | Demonstrate the closeness of measured values to the true value and the reproducibility of measurements. | Assessed at multiple concentration levels (LOD, LLOQ, low, mid, high QC) within and between analytical runs. |

| Stability | Evaluate the chemical stability of the analyte in the biological matrix. | Assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). |

| Method Validation | Formally document that the method is suitable for its intended purpose. rrml.ro | A comprehensive process establishing all validation parameters to ensure the method is reliable for sample analysis. rrml.ro |

Methodologies for Non-Clinical Toxicology Study Design

Non-clinical toxicology studies are designed to identify potential hazards and characterize the toxicological profile of a new drug candidate before it is administered to humans. researchgate.net The testing strategy must be scientifically sound and is typically conducted in compliance with Good Laboratory Practice (GLP) principles. fda.gov.ph For novel compounds like this compound analogues, these studies are generally performed in at least two mammalian species, one rodent and one non-rodent, to increase the predictive value for human risk assessment. researchgate.netmdpi.com

Acute and Repeated-Dose Toxicology Study Protocols (Rodent and Non-Rodent Models)

Acute and repeated-dose toxicity studies are foundational components of the non-clinical safety evaluation. noblelifesci.com

Acute toxicity studies evaluate the effects of a single high dose of the test substance. noblelifesci.com These studies provide initial information on the substance's intrinsic toxicity and help in selecting dose levels for subsequent repeated-dose studies. researchgate.net The study typically involves administration of the compound to two species (one rodent, one non-rodent) followed by an observation period, commonly 14 days, to monitor for morbidity, mortality, and clinical signs of toxicity. noblelifesci.comnih.gov Methodologies such as the fixed-dose procedure (FDP) or the up-and-down procedure (UDP) are often used to refine the assessment while reducing the number of animals required. noblelifesci.com

Repeated-dose toxicity studies are designed to characterize the adverse effects of a substance following continuous daily administration over a defined period, such as 28 or 90 days. noblelifesci.comeuropa.eu The duration of these studies is linked to the proposed duration of clinical use. europa.euich.org These studies are critical for identifying target organs of toxicity, determining dose-response relationships, and assessing the potential for cumulative effects and the reversibility of toxic findings. noblelifesci.comeuropa.eu The design includes multiple dose groups (low, medium, and high) and a control group, with comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis, culminating in a full histopathological examination of organs and tissues. europa.eu

Table 3: Comparison of Acute and Repeated-Dose Toxicology Study Protocols

| Parameter | Acute Toxicity Study | Repeated-Dose Toxicity Study |

|---|---|---|

| Primary Goal | Evaluate effects of a single dose and inform dose selection for longer studies. noblelifesci.comresearchgate.net | Characterize the toxicological profile after repeated administration. noblelifesci.comeuropa.eu |

| Dosing Regimen | Single administration. noblelifesci.com | Daily administration. noblelifesci.com |

| Typical Duration | 14-day observation period post-dose. noblelifesci.comnih.gov | 2 weeks to 9 months, depending on the intended clinical trial duration. ich.org |

| Species | Typically two species: one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, minipig). mdpi.comnoblelifesci.com | Typically two species: one rodent and one non-rodent. europa.eu |

| Key Endpoints | Clinical observations, mortality, body weight changes, terminal necropsy. noblelifesci.com | Detailed clinical observations, body weight, food/water intake, ophthalmology, hematology, clinical chemistry, urinalysis, full necropsy and histopathology. europa.eu |

| Common Protocols | Fixed-Dose Procedure (FDP), Up-and-Down Procedure (UDP). noblelifesci.com | OECD Guideline 407 (28-day), OECD Guideline 408 (90-day). nih.gov |

Core Battery Safety Pharmacology Studies (Cardiovascular, Respiratory, Central Nervous System)

Before any first-in-human clinical trial, regulatory guidelines (ICH S7A and S7B) mandate a core battery of safety pharmacology studies. itrlab.comaltasciences.com These studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital organ functions. itrlab.comaltasciences.com

Central Nervous System (CNS): Effects on the CNS are typically assessed in rodents (e.g., rats) using a functional observational battery (FOB) or a modified Irwin test. itrlab.comerbc-group.cominotiv.com These protocols involve a systematic observation of animals to detect changes in behavior, autonomic function (e.g., body temperature), and neuromuscular coordination (e.g., grip strength, motor activity). itrlab.comerbc-group.com

Cardiovascular System: The cardiovascular assessment is usually conducted in a conscious, mobile non-rodent species (e.g., dog, non-human primate) to avoid the confounding influence of anesthesia. erbc-group.com Animals are instrumented with telemetry devices that allow for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters. inotiv.com This allows for a thorough evaluation of potential effects on cardiac rhythm, contractility, and vascular tone.

Respiratory System: Respiratory function is most commonly evaluated in rodents using whole-body plethysmography. inotiv.com This non-invasive technique measures respiratory rate, tidal volume, and minute volume to detect any potential adverse effects of the test compound on breathing.

Table 4: Methodologies for Core Battery Safety Pharmacology Studies

| Vital System | Primary Objective | Typical Model | Key Parameters Measured |

|---|---|---|---|

| Central Nervous System | Assess effects on behavior, coordination, and autonomic function. itrlab.com | Rodent (Rat) | Irwin test or Functional Observational Battery (FOB): home-cage observations, handling reactivity, open-field activity, sensory/motor reflexes, body temperature. itrlab.comerbc-group.com |

| Cardiovascular System | Investigate effects on blood pressure, heart rate, and cardiac electrical activity (ECG). inotiv.com | Non-rodent (Dog, Monkey) with telemetry. erbc-group.com | Arterial blood pressure (systolic, diastolic, mean), heart rate, ECG intervals (e.g., PR, QRS, QT/QTc). inotiv.com |

| Respiratory System | Evaluate effects on breathing patterns and lung function. inotiv.com | Rodent (Rat) | Whole-body plethysmography: respiratory rate, tidal volume, minute volume. inotiv.com |

Immunotoxicology Assessment Methodologies

Immunotoxicity assessment evaluates the potential for a drug candidate to cause unintended immunosuppression or immuno-enhancement. researchgate.net For marine natural products, which often possess potent biological activities, evaluating their impact on the immune system is a critical safety consideration. A tiered approach, often beginning with in vitro assays, is commonly employed. nih.govmdpi.com

Initial screening can be performed using a panel of in vitro assays on immune cells from various species, including humans. frontiersin.org These assays can detect direct effects on the viability, proliferation, and function of key immune cell populations like lymphocytes and macrophages. nih.govfrontiersin.org Functional assays are particularly informative and can include the measurement of phagocytic activity by macrophages, the lymphoproliferation response to mitogens, and the production of key signaling molecules (cytokines) by activated immune cells. nih.govfrontiersin.org These in vitro methods provide valuable mechanistic insights and help determine if more extensive in vivo immunotoxicity testing is warranted. frontiersin.org

Table 5: Common In Vitro Immunotoxicology Assessment Methodologies

| Assay Type | Immune Function Assessed | Description | Typical Cell Type |

|---|---|---|---|

| Lymphocyte Proliferation Assay | Adaptive immune response; T and B cell function. nih.govfrontiersin.org | Measures the ability of lymphocytes to divide and proliferate in response to a stimulus (mitogen). | Peripheral blood mononuclear cells (PBMCs), splenocytes. |

| Cytokine Release Assay (e.g., ELISA, Luminex) | Inflammatory and immune cell signaling. frontiersin.org | Quantifies the secretion of cytokines (e.g., TNF-α, IL-6, IFN-γ) from immune cells after stimulation. | PBMCs, macrophages. |

| Phagocytosis Assay | Innate immune response; macrophage/neutrophil function. frontiersin.org | Measures the ability of phagocytic cells to engulf particles (e.g., fluorescent beads, bacteria). | Macrophages, neutrophils. |

| Natural Killer (NK) Cell Cytotoxicity Assay | Innate immune surveillance. | Measures the ability of NK cells to lyse target tumor cells. | PBMCs, isolated NK cells. |

| Myelotoxicity Assay (CFU-GM) | Hematopoiesis and immune cell production. nih.gov | Assesses the effect of a compound on the proliferation of hematopoietic progenitor cells (Colony Forming Unit - Granulocyte Macrophage). nih.gov | Bone marrow cells. |

Genotoxicity Screening Approaches (e.g., Ames Test)

Genotoxicity testing is performed to determine if a drug candidate can damage genetic material (DNA), potentially leading to mutations and carcinogenicity. mdpi.com A standard battery of tests is required by regulatory agencies.